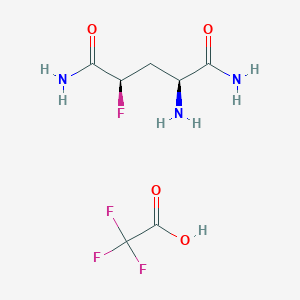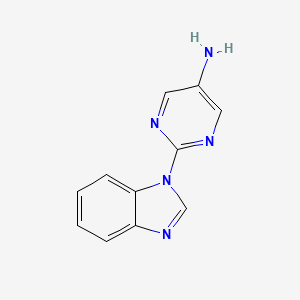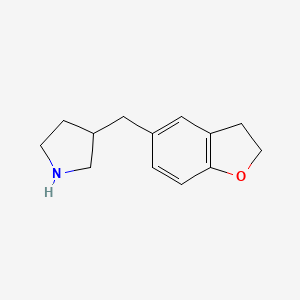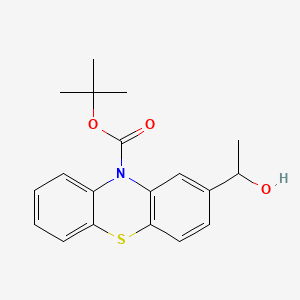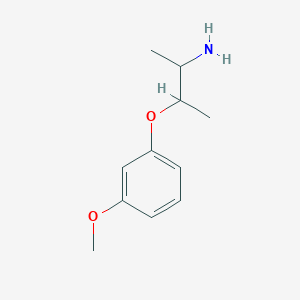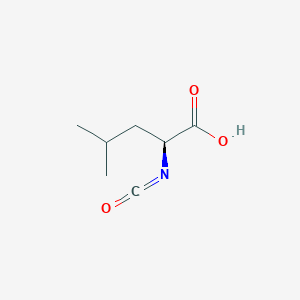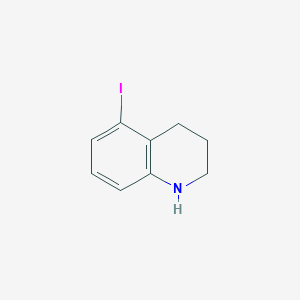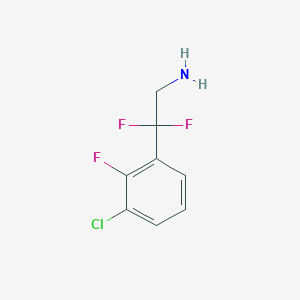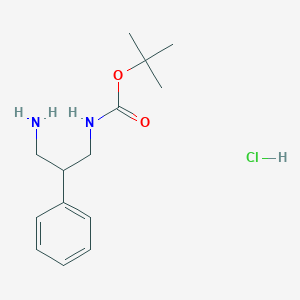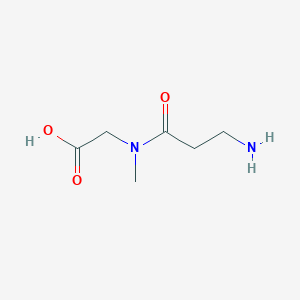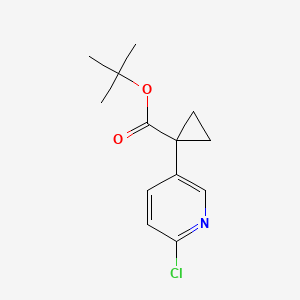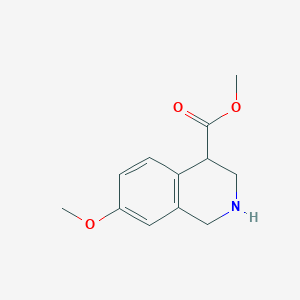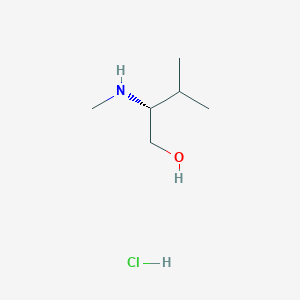
(2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Its chemical formula is C5H13NO with a molecular weight of approximately 101.16 g/mol .
- The compound features a tertiary carbon center and a chiral center, making it an interesting building block for organic synthesis.
(2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride: , is a chiral secondary amine compound.
Méthodes De Préparation
- Synthetic Routes :
- One common synthetic route involves the reduction of the corresponding ketone or aldehyde precursor.
- For example, starting from 3-methyl-2-butanone, the reductive amination with methylamine yields the desired compound.
- Reaction Conditions :
- The reductive amination typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- The reaction is carried out in a suitable solvent (e.g., ethanol or methanol) under mild conditions.
- Industrial Production :
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Analyse Des Réactions Chimiques
- Reactivity :
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride can undergo various reactions, including:
- Oxidation : Oxidation of the alcohol group to the corresponding aldehyde or carboxylic acid.
- Reduction : Reduction of the ketone or aldehyde functionality.
- Substitution : Nucleophilic substitution reactions at the amino group.
- Common Reagents and Conditions :
- Oxidation : Reagents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Alkyl halides or acyl chlorides.
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride can undergo various reactions, including:
- Major Products :
- Oxidation yields the corresponding aldehyde or carboxylic acid.
- Reduction leads to the corresponding alcohol.
- Substitution results in various derivatives with modified amino groups.
Applications De Recherche Scientifique
- Chemistry :
- Used as a chiral building block in asymmetric synthesis.
- Investigated for its reactivity in various transformations.
- Biology and Medicine :
- Potential use in drug development due to its chiral nature.
- May serve as a precursor for bioactive compounds.
- Industry :
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
- Targets and Pathways :
- The compound’s mechanism of action depends on its specific application.
- It may interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Similar Compounds :
- 1-amino-4,4,4-trifluoro-butan-2-ol , 2-METHYL-2-PHENYL-BUTAN-1-OL , and 4- [3- (Methylamino)-1- (thiophen-2-yl)propyl]naphthalen-1-ol hydrochloride are structurally related compounds.
- Each compound has distinct properties and applications.
- Uniqueness :
- (2R)-3-methyl-2-(methylamino)butan-1-ol hydrochloride stands out due to its chiral center and potential versatility.
Remember that further research and experimental data are essential to fully understand the compound’s properties and applications.
Propriétés
Formule moléculaire |
C6H16ClNO |
|---|---|
Poids moléculaire |
153.65 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-(methylamino)butan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(4-8)7-3;/h5-8H,4H2,1-3H3;1H/t6-;/m0./s1 |
Clé InChI |
BBRBEPKCRMERDP-RGMNGODLSA-N |
SMILES isomérique |
CC(C)[C@H](CO)NC.Cl |
SMILES canonique |
CC(C)C(CO)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


